methyl 4-[2-({5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamido]benzoate
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Overview
Description
The compound seems to be a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a piperazine ring, a thiadiazole ring, and a benzoate ester . It’s likely that this compound could have interesting biological activities given the presence of these functional groups, which are often found in biologically active molecules .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step organic synthesis procedures . For example, arylpiperazine derivatives can be synthesized through the reaction of an aryl halide with piperazine . The thiadiazole ring could be formed through the reaction of a thioamide with a hydrazine derivative .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . Detailed structural analysis would typically involve techniques such as NMR spectroscopy, X-ray crystallography, or computational methods .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the piperazine ring could potentially undergo reactions at the nitrogen atoms, while the ester could undergo hydrolysis or transesterification reactions .Mechanism of Action
Target of Action
The primary targets of this compound appear to be alpha1-adrenergic receptors (α1-AR) . These are a class of G-protein-coupled receptors (GPCRs) that play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Biochemical Pathways
The compound’s interaction with α1-ARs affects various biochemical pathways. These receptors are associated with numerous neurodegenerative and psychiatric conditions , suggesting that the compound could potentially influence these pathways.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties are crucial for its bioavailability. In silico docking and molecular dynamics simulations, along with ADME calculations, have identified promising lead compounds . .
Result of Action
Given its interaction with α1-ars, it is likely that the compound could influence the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-[[2-[[5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4S2/c1-31-19-6-4-3-5-18(19)27-11-13-28(14-12-27)22-25-26-23(34-22)33-15-20(29)24-17-9-7-16(8-10-17)21(30)32-2/h3-10H,11-15H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCFEBJTJVBUOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NN=C(S3)SCC(=O)NC4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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